5,7-Dihydroxy-6-methoxy-3-phenyl-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
88607-80-1 |
|---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
5,7-dihydroxy-6-methoxy-3-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O5/c1-20-16-11(17)7-12-13(15(16)19)14(18)10(8-21-12)9-5-3-2-4-6-9/h2-8,17,19H,1H3 |
InChI Key |
ASDAACPLTHDPRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Enolate Formation : A base abstracts an α-hydrogen from the ketone group of a hydroxyacetophenone precursor, forming an enolate.
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Intramolecular Acyl Transfer : The enolate attacks the adjacent ester carbonyl, generating a tetrahedral hemiacetal intermediate.
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Cyclization and Protonation : Collapse of the intermediate yields a 1,3-diketone, which undergoes acid-catalyzed cyclization to form the flavone.
Application to Target Compound
To synthesize 5,7-dihydroxy-6-methoxy-3-phenyl-4H-1-benzopyran-4-one:
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Starting Material : 2,4,6-Trihydroxyacetophenone is selectively methylated at position 6 using methyl iodide and potassium carbonate in acetone, yielding 2,4-dihydroxy-6-methoxyacetophenone.
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Benzoylation : The 5- and 7-hydroxyl groups are benzoylated using benzoyl chloride in dry acetone.
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Rearrangement : Treatment with potassium tert-butoxide in tetrahydrofuran induces the Baker–Venkataraman rearrangement, forming 1-(2,4-dihydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione.
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Cyclization : Acidic workup (e.g., HCl in ethanol) promotes cyclization to the flavone core.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Selective Methylation | CH₃I, K₂CO₃, acetone, reflux | 85 |
| Benzoylation | BzCl, dry acetone, 0°C → rt | 78 |
| Rearrangement | KOt-Bu, THF, reflux | 65 |
| Cyclization | 2M HCl, EtOH, 70°C | 90 |
Patent-Based Synthesis (US4900727A)
US4900727A outlines a multi-step protocol for 4H-1-benzopyran-4-one derivatives with anti-inflammatory properties. While the patent focuses on piperidinyl-substituted analogs, its methodology is adaptable to introduce a phenyl group at position 3.
Key Steps
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Tetrahydropyridine Intermediate :
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Borane Reduction and Oxidation :
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Phenyl Group Introduction :
Optimization Insight :
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Solvent Choice : Diethylene glycol dimethyl ether enhances borane complex stability.
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Temperature Control : Maintaining ≤60°C during oxidation prevents side reactions.
Chalcone Epoxidation and Cyclization
This classical flavone synthesis route involves aldol condensation to form chalcones, followed by epoxidation and cyclization.
Procedure
-
Chalcone Synthesis :
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2-Hydroxy-4-methoxyacetophenone reacts with benzaldehyde in ethanol under basic conditions (NaOH), yielding 2',4'-dihydroxy-6-methoxychalcone.
-
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Epoxidation :
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Treating the chalcone with hydrogen peroxide and NaOH forms the epoxide.
-
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Acid-Catalyzed Cyclization :
Regioselectivity Challenge :
-
The phenyl group typically occupies position 2 in flavones. To achieve position 3 substitution, pre-functionalized intermediates (e.g., 3-bromo derivatives) undergo Ullmann coupling with phenylboronic acid.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Baker–Venkataraman | High regioselectivity | Multi-step protection required | 60–70 |
| Patent-Based Synthesis | Scalable for industrial use | Requires toxic boron reagents | 50–65 |
| Chalcone Cyclization | Simple starting materials | Low regioselectivity for C3-phenyl | 40–55 |
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-6-methoxy-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the chromenone core.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring or the chromenone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a benzopyran backbone, which is characteristic of flavonoids. Its hydroxyl and methoxy groups contribute to its reactivity and biological activity.
Antioxidant Properties
5,7-Dihydroxy-6-methoxy-3-phenyl-4H-1-benzopyran-4-one exhibits strong antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby demonstrating potential as an anti-inflammatory agent. This property could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Several studies have indicated that this compound can induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been observed to affect the Akt/mTOR pathway, which is crucial in cancer cell growth .
Neuroprotective Effects
Research suggests that this compound may offer neuroprotective benefits by reducing neuronal cell death and improving cognitive functions. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases like Alzheimer’s .
Nutraceuticals
Due to its antioxidant and anti-inflammatory properties, this compound is being explored for incorporation into dietary supplements aimed at enhancing health and preventing chronic diseases.
Pharmaceutical Development
The compound's anticancer properties have led to investigations into its potential as a lead compound for developing new anticancer drugs. Its ability to modulate critical signaling pathways provides a promising avenue for targeted cancer therapies.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results demonstrated a significant reduction in oxidative stress markers in treated samples compared to controls, highlighting its potential as a natural antioxidant agent .
Case Study 2: Anti-inflammatory Mechanism Exploration
In vitro experiments showed that treatment with this compound reduced the expression of COX-2 and iNOS in macrophages stimulated by lipopolysaccharides (LPS). This suggests a mechanism through which it exerts anti-inflammatory effects, making it a candidate for inflammatory disease therapies .
Case Study 3: Neuroprotection in Animal Models
Animal studies indicated that administration of this compound improved cognitive function in models of Alzheimer’s disease. The compound was shown to reduce amyloid-beta plaques and improve synaptic function.
Mechanism of Action
The mechanism of action of 5,7-dihydroxy-6-methoxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets. It has been shown to inhibit the γ-aminobutyric acid A (GABA A) receptor, which plays a role in its cognitive-enhancing effects . Additionally, it may modulate other signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the A-Ring
The A-ring of flavonoids (positions 5, 6, and 7) significantly influences their chemical behavior. The target compound features 5,7-dihydroxy-6-methoxy substitution, a pattern shared with:
Hispidulin (5,7-Dihydroxy-6-methoxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, CAS 1447-88-7):
- 5,7-Dihydroxy-2-(4-methoxyphenyl)-6-methyl-4H-1-benzopyran-4-one (CAS 14004-55-8): A-ring: 5,7-dihydroxy-6-methyl (vs. methoxy in the target). B-ring: Position 2 with a 4-methoxyphenyl group.
B-Ring Position and Functionalization
The 3-phenyl substitution in the target compound distinguishes it from most flavones, which typically have B-rings at position 2. Examples include:
3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-1-benzopyran-4-one ():
2-(3,4-Dichlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (CAS 616205-91-5):
Functional Group Modifications
Methoxy and hydroxyl group placements critically affect reactivity and bioactivity:
- 5,7-Dihydroxy-3',4'-dimethoxyflavone (CAS 33429-83-3): A-ring: 5,7-dihydroxy. B-ring: Position 3' and 4' methoxy groups.
- 6-{4-[(2S)-5,7-Dihydroxy-4-oxo-3,4-dihydro-2H-chromen-2-yl]phenoxy}-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (CAS 34292-87-0): Biflavonoid structure with interflavonoid linkages. Impact: Increased molecular weight (540.48 g/mol) and structural rigidity may enhance binding to proteins like kinases .
Data Tables: Structural and Physical Comparisons
Table 1. A-Ring Substitution Patterns
Table 2. B-Ring Variations
Research Implications
- Positional Isomerism : The 3-phenyl substitution in the target compound may alter binding affinities to enzymes like cytochrome P450 or kinases compared to 2-phenyl analogs.
- Methoxy vs. Methyl Groups : The 6-methoxy group in the target compound could enhance metabolic stability compared to 6-methyl derivatives, as methoxy groups resist oxidative degradation .
Biological Activity
Introduction
5,7-Dihydroxy-6-methoxy-3-phenyl-4H-1-benzopyran-4-one, also known as Oroxylin A, is a flavonoid compound recognized for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, anticancer effects, and its potential applications in treating various diseases.
- Chemical Name : this compound
- CAS Number : 88607-80-1
- Molecular Formula : C16H12O5
- Molecular Weight : 284.268 g/mol
- ChEMBL ID : CHEMBL5085270
Antioxidant Activity
Oroxylin A exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various cell types. For instance, it has been demonstrated to protect rat pheochromocytoma (PC12) cells from hydrogen peroxide-induced toxicity, with an IC50 value of 134 pM .
Anti-inflammatory Effects
Research indicates that Oroxylin A can modulate inflammatory pathways. For example, it inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-kB) in macrophages. This action is crucial in conditions like liver fibrosis and alcoholic liver disease, where inflammation plays a significant role .
Anticancer Properties
Oroxylin A has shown promising anticancer activity across various cancer cell lines. It has been reported to induce apoptosis in cancer cells through different mechanisms:
- Cell Cycle Arrest : Oroxylin A can cause G2/M phase arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : It activates caspases and alters the expression of Bcl-2 family proteins, promoting programmed cell death.
In a study assessing its effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, Oroxylin A exhibited IC50 values of 2.3 µg/mL and 1.9 µg/mL respectively, demonstrating its potential as a therapeutic agent .
Neuroprotective Effects
Oroxylin A has been linked to neuroprotection due to its ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The compound has shown IC50 values of 3 μM against AChE and 27 μM against MAO-B, indicating its potential for cognitive enhancement and neuroprotection .
Study on Liver Disease
A significant study highlighted Oroxylin A's role in mitigating alcoholic liver disease by promoting PGC-1α/Mfn2 signaling pathways that attenuate hepatocyte pyroptosis. The findings suggest that Oroxylin A may serve as a therapeutic agent for liver-related disorders by reducing mitochondrial reactive oxygen species (ROS) .
Cancer Cell Line Studies
In vitro studies on various cancer cell lines have demonstrated that Oroxylin A can inhibit cell growth and induce apoptosis effectively. For instance, it was found to be significantly more active than the reference drug doxorubicin in specific cancer models .
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | IC50 Values |
|---|---|---|
| Antioxidant | Free radical scavenging | 134 pM |
| Anti-inflammatory | NF-kB inhibition | Not specified |
| Anticancer | Induces apoptosis; cell cycle arrest | MCF-7: 2.3 µg/mL; HCT116: 1.9 µg/mL |
| Neuroprotective | AChE and MAO-B inhibition | AChE: 3 μM; MAO-B: 27 μM |
Q & A
Q. What are the established synthetic routes for 5,7-Dihydroxy-6-methoxy-3-phenyl-4H-1-benzopyran-4-one?
The synthesis typically involves condensation reactions between phenolic precursors and aldehydes under acidic or basic conditions. For example, methoxy-substituted phenolic derivatives are reacted with phenyl aldehydes to form the benzopyran backbone. Multi-step routes may include protecting group strategies to preserve hydroxyl and methoxy functionalities during synthesis . Yield optimization often requires controlled reaction temperatures (e.g., 60–80°C) and catalysts like boron trifluoride etherate .
Q. How is the compound characterized structurally in academic studies?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving crystal structures. For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS) are employed. Key spectral markers include:
Q. What safety protocols are critical when handling this compound?
Based on its GHS classification (acute toxicity, skin/eye irritation):
- Use PPE: Nitrile gloves, lab coats, and safety goggles.
- Work under fume hoods to avoid inhalation of aerosols.
- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR) require iterative validation:
- Cross-check with computational models : DFT-based NMR prediction tools (e.g., Gaussian) can validate experimental shifts.
- Variable-temperature NMR : Resolve dynamic effects like tautomerism or hindered rotation .
- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What strategies improve yield in multi-step synthesis of this flavone derivative?
Key optimizations include:
- Protecting groups : Use acetyl or trimethylsilyl groups to shield hydroxyl moieties during reactive steps.
- Catalyst screening : Test Brønsted acids (e.g., H2SO4) versus Lewis acids (e.g., FeCl3) for cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How does the compound’s stability impact experimental design?
Limited data on decomposition products (e.g., under UV light or heat) necessitates:
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring.
- Light-sensitive storage : Store in amber vials at 4°C to prevent photochemical oxidation .
Methodological Considerations
Q. What analytical techniques are recommended for purity assessment?
- HPLC-DAD : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
- TLC validation : Silica gel plates with UV detection at 254 nm; Rf values compared to standards .
Q. How can computational tools aid in studying bioactivity mechanisms?
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina.
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with antioxidant activity .
Data Interpretation Challenges
Q. How should researchers address conflicting bioactivity results across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) to identify variables.
- Dose-response validation : Replicate experiments with standardized concentrations (e.g., 1–100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
